N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and an isopropylsulfonyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of 2-cyanophenylamine with 4-(isopropylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide can undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced at the cyanophenyl group to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanophenyl group and the isopropylsulfonyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-cyanophenyl)-4-(methylsulfonyl)benzamide
- N-(2-cyanophenyl)-4-(ethylsulfonyl)benzamide
- N-(2-cyanophenyl)-4-(propylsulfonyl)benzamide
Comparison: N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which may impart different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12(2)23(21,22)15-9-7-13(8-10-15)17(20)19-16-6-4-3-5-14(16)11-18/h3-10,12H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNALSQBGJFDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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